ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by:
- Core structure: Two fused 4,5,6,7-tetrahydro-1-benzothiophene rings.
- Substituents: Ethoxycarbonyl groups, phenoxy-linked benzamido moieties, and carbamoyl bridges.
Properties
IUPAC Name |
ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O7S2/c1-3-43-35(41)29-25-9-5-7-11-27(25)46-33(29)37-31(39)21-13-17-23(18-14-21)45-24-19-15-22(16-20-24)32(40)38-34-30(36(42)44-4-2)26-10-6-8-12-28(26)47-34/h13-20H,3-12H2,1-2H3,(H,37,39)(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYYBXAOTHHQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One of the key steps includes the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, hydrogen peroxide, lithium aluminum hydride, and various halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. Ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can potentially be synthesized to enhance activity against various cancer cell lines. The structural features of the compound suggest it may interact with specific biological targets involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression. For instance, its derivatives have shown inhibition of the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses and cancer cell proliferation . This inhibition could pave the way for developing targeted therapies with fewer side effects compared to traditional chemotherapeutics.
Antimicrobial Properties
Research indicates that benzothiophene derivatives possess antimicrobial properties. The ethyl ester functional group may enhance solubility and bioavailability of the compound in biological systems. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .
Organic Electronics
The unique electronic properties of benzothiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its ability to form stable thin films and favorable charge transport characteristics are advantageous for enhancing device performance .
Photovoltaic Applications
The incorporation of this compound into polymer blends has shown potential in improving the efficiency of solar cells. The compound's absorption characteristics can be tuned to optimize light harvesting .
Synthetic Precursor
The compound serves as a versatile precursor in organic synthesis. Its complex structure allows for the introduction of various functional groups through established synthetic routes. This versatility is particularly useful in the development of new pharmaceutical agents or advanced materials .
Heterocyclic Chemistry
This compound can participate in heterocyclization reactions to form novel heterocycles with potential biological activity. The ability to modify its structure opens avenues for creating libraries of compounds for drug discovery .
Mechanism of Action
The mechanism of action of ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Similarities
The tetrahydrobenzo[b]thiophene core is shared among several analogues (Table 1), which serve as intermediates in synthesizing pharmaceuticals, dyes, and bioactive molecules .
Table 1: Structural Comparison of Key Analogues
Impact of Substituents on Properties
- Pyridine-4-carboxamido () and methoxy-oxobutanoyl () substituents enhance polarity, improving aqueous solubility.
Bioactivity Clustering :
Research Findings and Methodological Insights
NMR and Structural Analysis
- Chemical Shift Variations: NMR data () reveal that substituents in regions analogous to "positions 29–36" and "39–44" alter chemical environments. For example, the phenoxy linkage in the target compound may cause distinct shifts compared to benzoyl or pyridine groups, affecting molecular interactions .
Computational Predictions
- Similarity Indexing :
- Energy Profiling: Force field simulations () suggest that the target’s bulky substituents may increase conformational stability compared to smaller analogues like the methoxy-oxobutanoyl derivative .
Biological Activity
Ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of the benzothiophene core and subsequent functionalization with ethoxycarbonyl and carbamoyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds derived from benzothiophene structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Similar derivatives have demonstrated antifungal properties against pathogens including Candida albicans and Aspergillus species .
Anticancer Activity
The potential anticancer effects of this compound have been explored in several studies. The following findings highlight its efficacy:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit cancer cell proliferation in various cancer lines. The mechanism appears to involve the induction of apoptosis in malignant cells .
- Mechanistic Insights : The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, it has been suggested that compounds with similar structures can modulate signaling pathways such as PI3K/Akt and MAPK .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study synthesized a series of benzothiophene derivatives and tested their antimicrobial activity against a panel of pathogens. Results indicated that certain derivatives displayed potent activity against both bacterial and fungal strains .
- Cancer Treatment Research : Another investigation focused on the anticancer potential of benzothiophene derivatives. It was reported that these compounds could significantly reduce tumor growth in xenograft models through targeted delivery mechanisms .
Data Table
| Biological Activity | Tested Organisms/Cell Lines | Outcome |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Antifungal | Candida albicans, Aspergillus | Effective at low concentrations |
| Anticancer | Various cancer cell lines | Induction of apoptosis noted |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step protocols, including sequential amide bond formation, carbamoylation, and esterification. Key steps include:
- Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between benzothiophene cores and substituted benzamido groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., carbamoylation) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms functional groups (e.g., ethoxycarbonyl at δ ~4.2–4.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect trace impurities .
Q. What initial biological screening assays are recommended to evaluate bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., FLT-3) or tubulin using fluorescence-based ADP-Glo™ or colchicine-binding assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility/logP analysis : Shake-flask method in PBS or octanol/water systems to guide further derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different in vitro models?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). Mitigation strategies include:
- Standardized protocols : Replicate studies using identical cell passages and serum-free media .
- Dose-response curves : Compare IC₅₀ values across models to identify potency shifts .
- Metabolic stability testing : Use liver microsomes to rule out degradation artifacts .
Q. What computational and experimental approaches elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets (e.g., tubulin) using AutoDock Vina; validate with mutagenesis (e.g., β-tubulin T274A mutants) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) for target proteins .
- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How do structural modifications at ethoxycarbonyl or benzamido groups influence pharmacokinetics and selectivity?
- Ethoxycarbonyl replacement : Substitute with methyl ester to reduce logP (improve solubility) or with tert-butyl groups to enhance metabolic stability .
- Benzamido substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to boost kinase inhibition; bulky substituents (e.g., 4-methylphenoxy) improve tubulin binding .
- In vivo PK studies : Monitor plasma half-life (t½) and bioavailability in rodent models post-derivatization .
Q. What strategies mitigate off-target effects observed in high-throughput screening?
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
- Proteome-wide profiling : Use affinity pulldown/MS to identify unintended protein interactors .
- Selectivity optimization : Introduce steric hindrance (e.g., ortho-substituted benzamido groups) to refine target engagement .
Q. How can in silico modeling predict drug-drug interactions involving metabolic pathways?
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- ADMET Predictor™ : Simulate metabolism (e.g., ethoxycarbonyl hydrolysis to carboxylic acid) and potential interactions with co-administered drugs .
- Pharmacophore modeling : Map structural motifs (e.g., benzothiophene core) linked to transporter-mediated efflux (e.g., P-gp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
